molecular formula C15H9N3O4 B3840012 2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3840012
M. Wt: 295.25 g/mol
InChI Key: OTAAPRCXRFPELL-CXUHLZMHSA-N
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Description

2-[(E)-[(2-Nitrophenyl)methylidene]amino]-2,3-dihydro-1H-isoindole-1,3-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a Schiff base linkage (E-configuration) between the isoindole-dione core and a 2-nitrophenyl group.

Properties

IUPAC Name

2-[(E)-(2-nitrophenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-14-11-6-2-3-7-12(11)15(20)17(14)16-9-10-5-1-4-8-13(10)18(21)22/h1-9H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAAPRCXRFPELL-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the field of antimicrobial agents. Studies have shown that derivatives containing the nitrophenyl group exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-cancer Properties

Research indicates that compounds related to 2-[(E)-[(2-nitrophenyl)methylidene]amino]-2,3-dihydro-1H-isoindole-1,3-dione demonstrate cytotoxic effects against cancer cell lines. A specific study highlighted that derivatives with similar functional groups were effective against human carcinoma cells, suggesting potential for developing new anticancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to act as an enzyme inhibitor. For example, certain derivatives have shown promise in inhibiting enzymes involved in cancer progression and inflammation pathways. This inhibition can lead to decreased tumor growth and inflammatory responses .

Organic Electronics

The unique electronic properties of nitrophenyl compounds make them suitable for applications in organic electronics. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to charge transport and light emission efficiency .

Polymer Chemistry

In polymer science, derivatives of this compound have been explored as monomers for synthesizing polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve the overall performance of materials used in various applications .

Spectroscopic Analysis

The compound's ability to form stable complexes with metal ions has made it useful in spectroscopic analysis. It can serve as a ligand in coordination chemistry, aiding in the detection of metal ions through UV-Vis spectroscopy and fluorescence techniques .

Chromatographic Applications

Additionally, this compound has been utilized in chromatographic methods for the separation and identification of complex mixtures. Its derivatives are effective as stationary phases or mobile phase additives in high-performance liquid chromatography (HPLC) systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shakdofa et al. demonstrated that a series of nitrophenyl-based compounds exhibited varying degrees of antimicrobial activity against E. coli and S. aureus. The results indicated that modifications to the nitrophenyl moiety significantly influenced antibacterial potency, highlighting the importance of structural optimization .

Case Study 2: Anti-cancer Activity

In another investigation, a derivative of the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings showed that the compound induced apoptosis in these cells at micromolar concentrations, suggesting it could be a lead compound for further development into anti-cancer drugs .

Application AreaSpecific Use CasesResults Summary
Antimicrobial ActivityInhibition of E. coli and S. aureusSignificant growth inhibition observed
Anti-cancer PropertiesCytotoxic effects on cancer cell linesInduced apoptosis at micromolar levels
Organic ElectronicsUsed in OLEDs and OPVsImproved charge transport properties
Spectroscopic AnalysisMetal ion detectionEffective ligand for UV-Vis spectroscopy

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 2-nitrophenyl group contrasts with the 4-nitrophenyl group in , which may alter electronic distribution and solubility. The trifluoromethyl group in enhances lipophilicity, while the hydroxyl groups in improve hydrophilicity .
  • Crystallography : Tools like SHELX and ORTEP-3 (referenced in ) are critical for resolving isoindole-dione structures, particularly for analyzing substituent effects on crystal packing.

Functional Group Impact on Properties

  • Nitro Groups : The position of the nitro group (2- vs. 4-) affects steric and electronic interactions. For example, the 4-nitrophenyl group in may engage in stronger intermolecular dipole interactions compared to the 2-nitro isomer.
  • Amino/Alkylamino Groups: Protonated amino groups (e.g., in ) enhance solubility in polar solvents, while neutral alkyl chains (e.g., in ) increase membrane permeability.

Biological Activity

The compound 2-[(E)-[(2-nitrophenyl)methylidene]amino]-2,3-dihydro-1H-isoindole-1,3-dione , also known by its CAS number 19687-73-1, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antibacterial effects, through a review of various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H9N3O4C_{10}H_{9}N_{3}O_{4}. Its structure features a nitrophenyl group and an isoindole core, which are critical for its biological activity. The presence of the nitro group is particularly significant as it often contributes to the compound's reactivity and interaction with biological systems.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant anti-inflammatory properties. For instance, compounds derived from amidrazones have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures .

CompoundCytokine Inhibition (%)
Compound A85%
Compound B77%
Compound C64%

The data suggest that the structural modifications in compounds similar to this compound can enhance their anti-inflammatory efficacy.

2. Antibacterial Activity

The antibacterial properties of the compound have also been investigated. Studies using the broth microdilution method revealed that related compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of isoindole compounds. The research highlighted how specific substitutions on the isoindole scaffold influenced both anti-inflammatory and antibacterial activities . The strongest derivatives demonstrated significant inhibition rates against PBMC proliferation and cytokine production.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : Synthesis typically involves a Schiff base formation between an amino-isoindole-1,3-dione derivative and 2-nitrobenzaldehyde. Key parameters include:
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or acid-free conditions under reflux.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
    Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm imine bond formation (δ ~8.5 ppm for CH=N) and aromatic protons.
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry. Use SHELX-2018 for structure refinement, focusing on anisotropic displacement parameters for nitro-group disorder .

Advanced Research Questions

Q. How can crystallographic disorder in the nitro group be resolved during refinement?

  • Methodological Answer :
  • In SHELXL, apply PART and FREE commands to model partial occupancy of disordered nitro-group positions.
  • Use ISOR and SIMU restraints to mitigate thermal motion artifacts.
  • Validate with R₁ (<5%) and wR₂ (<12%) residuals. Cross-check with DFT-optimized geometries for bond-length consistency .

Q. How to reconcile contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :
  • Triangulation : Repeat assays (e.g., DPPH, FRAP) under standardized redox conditions (pH 7.4, 37°C).
  • Dose-Response Analysis : Test concentrations from 1 µM to 100 µM to identify biphasic effects.
  • Mechanistic Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) in cellular models to distinguish direct scavenging from indirect pro-oxidant pathways .

Q. What computational strategies elucidate the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., imine carbon).
  • Simulate reaction pathways with explicit solvent models (e.g., PCM for DMSO) to assess kinetic barriers for hydrolysis or thiol-adduct formation.
  • Validate with LC-MS/MS to detect transient intermediates in buffered solutions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across solvents?

  • Methodological Answer :
  • Controlled Solubility Studies : Use dynamic light scattering (DLS) to detect aggregation in polar solvents (e.g., water, methanol).
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP-predicted values to identify outliers.
  • Temperature Gradients : Test solubility at 25°C vs. 40°C to assess entropy-driven dissolution anomalies .

Ethical and Data Reliability Considerations

Q. How to ensure reproducibility in pharmacological screening despite batch-to-batch variability?

  • Methodological Answer :
  • Quality Control : Mandate ≥95% purity (HPLC) and LC-MS lot verification.
  • Blinded Replication : Partner with independent labs for IC₅₀ determination in kinase inhibition assays.
  • Open Data : Share raw NMR/XRD datasets via repositories (e.g., Zenodo) to enable third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-[(E)-[(2-NITROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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